molecular formula C11H16N2O4 B6211441 tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate CAS No. 917391-31-2

tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Cat. No. B6211441
CAS RN: 917391-31-2
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate (TB-6MTA) is an important compound in the field of synthetic organic chemistry. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. TB-6MTA has been the subject of numerous studies due to its potential applications in the fields of medicine, agriculture, and other industries.

Scientific Research Applications

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate has been used in numerous scientific studies due to its potential applications in the fields of medicine, agriculture, and other industries. For example, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. Additionally, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate has been studied for its potential use as a catalyst in organic reactions, and as a reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is not fully understood. However, it is believed that the reaction proceeds through an acid-catalyzed mechanism, with the tert-butyl acetate acting as the acid. This reaction is believed to involve the formation of a carbocation intermediate, which then reacts with the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate are not fully understood. However, it has been shown to have some potential applications in the fields of medicine and agriculture. For example, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate has been studied for its potential use as an insecticide, as well as for its potential use as an anti-inflammatory agent. Additionally, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate has been studied for its potential use as an antifungal agent.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate in laboratory experiments has some advantages and limitations. One of the main advantages of using tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is that it is relatively inexpensive and easy to obtain. Additionally, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a stable compound, and can be stored for long periods of time without degradation. However, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is also a highly toxic compound, and should be handled with care in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate. For example, further research could be conducted to better understand the mechanism of action of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate, as well as its potential applications in the fields of medicine and agriculture. Additionally, further research could be conducted to identify new uses for tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate, as well as to develop new synthesis methods for the compound. Finally, further research could be conducted to identify potential safety concerns associated with the use of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate in laboratory experiments.

Synthesis Methods

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate can be synthesized through a number of different methods. One of the most common methods involves the use of an acid-catalyzed reaction between tert-butyl acetate and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically complete after several hours at temperatures ranging from 60 to 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate involves the condensation of tert-butyl acetoacetate with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylic acid followed by esterification of the resulting product.", "Starting Materials": [ "tert-butyl acetoacetate", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylic acid", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylaminopyridine (DMAP)", "N,N-diisopropylethylamine (DIPEA)", "chloroform", "methanol", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: In a dry round-bottom flask, add tert-butyl acetoacetate, 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylic acid, DCC, and DMAP in chloroform.", "Step 2: Stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture to remove dicyclohexylurea and evaporate the solvent.", "Step 4: Dissolve the resulting product in dichloromethane and add DIPEA.", "Step 5: Add methanol dropwise to the mixture and stir for 2 hours.", "Step 6: Evaporate the solvent and dissolve the residue in ethyl acetate.", "Step 7: Wash the solution with sodium bicarbonate and brine.", "Step 8: Dry the solution over anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate as a white solid." ] }

CAS RN

917391-31-2

Product Name

tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Molecular Formula

C11H16N2O4

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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